molecular formula C13H15NO2 B2812433 1-Cbz-3-methylenepyrrolidine CAS No. 150543-35-4

1-Cbz-3-methylenepyrrolidine

Cat. No.: B2812433
CAS No.: 150543-35-4
M. Wt: 217.268
InChI Key: PZRAJGHBVXPIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

1-Cbz-3-methylenepyrrolidine can be synthesized through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

1-Cbz-3-methylenepyrrolidine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing products, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Cbz-3-methylenepyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

benzyl 3-methylidenepyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-11-7-8-14(9-11)13(15)16-10-12-5-3-2-4-6-12/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRAJGHBVXPIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 8.44 ml (77 mmol) portion of titanium tetrachloride was added dropwise to 350 ml of tetrahydrofuran solution containing 36.6 g (600 mmol) of zinc at 0° C., and the mixture was stirred for 60 minutes at the same temperature. To the reaction solution cooled at 0° C. was added dropwise 24.32 ml (350 mmol) of dibromomethane dissolved in 100 ml of tetrahydrofuran, followed by stirring at room temperature overnight. To the reaction solution was added dropwise tetrahydrofuran (100 ml) solution of 15.35 g (70 mmol) 1-benzyloxycarbonyl-3-pyrrolidone at room temperature, followed by 50 minutes of stirring at the same temperature. After completion of the reaction, the reaction solution was mixed with 500 ml of 1 N hydrochloric acid and extracted with ethyl acetate (500 ml×2), and the organic layer was washed with saturated brine (300 ml×1). After drying the organic layer over anhydrous sodium sulfate, the solvent was evaporated. The resulting residue was subjected to a silica gel column chromatography to yield 12.4 g (82%) of the title compound as an oily product from the eluate of n-hexane:ethyl acetate=2:1.
Quantity
24.32 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
36.6 g
Type
catalyst
Reaction Step Five
Quantity
15.35 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
82%

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